6-Bromo-N-cyclopentylpyridin-3-amine
Description
6-Bromo-N-cyclopentylpyridin-3-amine is a brominated pyridine derivative featuring a cyclopentylamine substituent at the 3-position and a bromine atom at the 6-position of the pyridine ring. The cyclopentyl group enhances lipophilicity and steric bulk, which may influence binding affinity in pharmacological contexts or alter solubility in synthetic applications .
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
6-bromo-N-cyclopentylpyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
UEGOCPHAEVCTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 6-Bromo-N-cyclopentylpyridin-3-amine and analogous bromopyridine derivatives:
Table 1: Comparative Analysis of Bromopyridine Amines
Key Findings:
Substituent Effects on Reactivity :
- Bromine at the 6-position is a common feature, enabling Suzuki-Miyaura or Ullmann couplings. The cyclopentyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance .
- Fluorine at the 2-position (as in 6-Bromo-2-fluoropyridin-3-amine) increases electron-withdrawing effects, enhancing stability against nucleophilic degradation .
Solubility: Smaller substituents (e.g., 6-Bromo-3-methylpyridin-2-amine) exhibit higher aqueous solubility (~15 mg/mL) than cyclopentyl derivatives (~1–5 mg/mL estimated) .
Biological Activity: Cyclopentylamine derivatives are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) due to their ability to occupy hydrophobic pockets . Chloro- and fluoro-substituted analogs (e.g., 6-Bromo-2-chloro-4-methylpyridin-3-amine) show enhanced antitrypanosomal activity in preliminary screenings, suggesting halogen positioning influences target binding .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-alkylpyridinamines, such as refluxing bromopyridine precursors with cyclopentylamine in the presence of a palladium catalyst .
- Commercial availability varies: 6-Bromo-2-fluoropyridin-3-amine is available at 97% purity (€400–4800/g depending on scale), whereas the cyclopentyl analog may require custom synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
